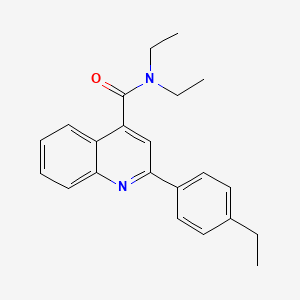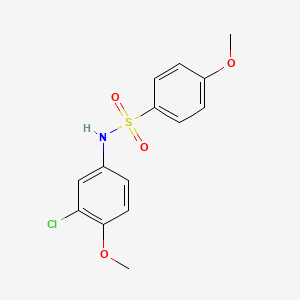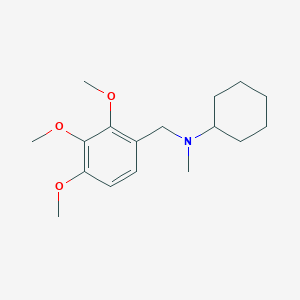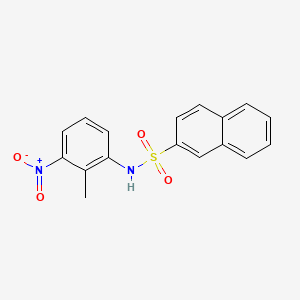![molecular formula C13H18N2O5S B5803452 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5803452.png)
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mecanismo De Acción
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, which in turn leads to changes in gene expression. 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth and migration of cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, including the induction of histone acetylation, changes in gene expression, and inhibition of cancer cell growth and migration. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide is its specificity for HDAC enzymes, which makes it a useful tool for studying the role of histone acetylation in various biological processes. However, 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its role in the treatment of neurodegenerative and inflammatory diseases. Additionally, further research is needed to better understand the mechanisms underlying the effects of 2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide and to identify potential biomarkers for its use in personalized medicine.
Métodos De Síntesis
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide can be synthesized using various methods, including the reaction of 4-(4-morpholinylsulfonyl)aniline with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide has shown promising results in preclinical studies for its potential use in the treatment of cancer, particularly in hematological malignancies such as leukemia and lymphoma. It has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-19-10-13(16)14-11-2-4-12(5-3-11)21(17,18)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXFSTBJZINGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![N'-[(1-ethyl-5-methyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B5803387.png)
![2-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5803392.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)


![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)

![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide](/img/structure/B5803472.png)